

A Technical Guide to DL-2-Methylbutyric acid-13C2 for Advanced Research

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Compound of Interest

Compound Name: DL-2-Methylbutyric acid-13C2

Cat. No.: B12374310

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DL-2-Methylbutyric acid-13C2**, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines its commercial availability, key quantitative specifications, and detailed experimental applications, including metabolic pathway analysis and quantitative methodologies.

Commercial Availability and Specifications

DL-2-Methylbutyric acid-13C2 is available from specialized chemical suppliers. The following table summarizes the offerings from prominent vendors to facilitate procurement for research purposes.

Supplier	Product Name	Catalog Number	CAS Number (Labeled)	Isotopic Enrichment	Chemical Purity
MedChemExpress	DL-2-Methylbutyric acid-13C2	HY-W001942S2	Not specified	Not specified	See Certificate of Analysis
Cambridge Isotope Laboratories	DL-2-Methylbutyric acid (methyl-13C, 99%)	CLM-10350-PK	95926-94-6	99% (methyl-13C)	98% ^[1]

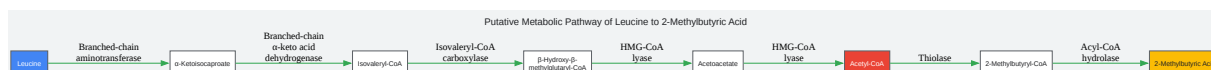
Applications in Metabolic Research

DL-2-Methylbutyric acid-13C2 serves as a valuable tracer for metabolic flux analysis (MFA) and as an internal standard for the quantification of short-chain fatty acids (SCFAs) in biological matrices. Its primary applications are in the fields of metabolomics, drug discovery, and diagnostics.^{[2][3]}

Metabolic Pathway Analysis: Leucine Catabolism

Stable isotope tracing studies have been instrumental in elucidating complex metabolic pathways. For instance, the catabolism of leucine to 2-methylbutyric acid in the bacterium *Lactococcus lactis* has been detailed using isotopically labeled precursors.^{[1][4]} This pathway is particularly relevant in the study of microbial metabolism and its impact on host organisms.

The diagram below illustrates the putative metabolic pathway for the conversion of Leucine to 2-Methylbutyric acid.



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Caption: Leucine to 2-Methylbutyric Acid Pathway.

Experimental Protocols

The use of **DL-2-Methylbutyric acid-13C2** as an internal standard is critical for accurate quantification of its unlabeled counterpart and other SCFAs in complex biological samples. Below is a representative experimental protocol for the analysis of SCFAs in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantification of Short-Chain Fatty Acids by GC-MS

This protocol is adapted from established methods for SCFA analysis and is intended for research use only.[5]

1. Sample Preparation and Extraction:

- For biological fluids (e.g., plasma, serum, fecal water), deproteinization is required. Add 250 μ L of methanol to 50 μ L of the sample.
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge at 16,000 x g for 3 minutes at 25 °C to pellet the precipitated proteins.
- Carefully collect 180 μ L of the supernatant for derivatization.
- Spike the supernatant with a known concentration of the internal standard, **DL-2-Methylbutyric acid-13C2**. A final concentration of 10 μ mol/L is a common starting point.

2. Derivatization:

- To the 180 μ L of supernatant containing the internal standard, add 20 μ L of a methanol solution containing 100 mmol/L of both 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and n-octylamine.
- Allow the reaction to proceed at room temperature for at least 9 hours to ensure complete derivatization.

3. GC-MS Analysis:

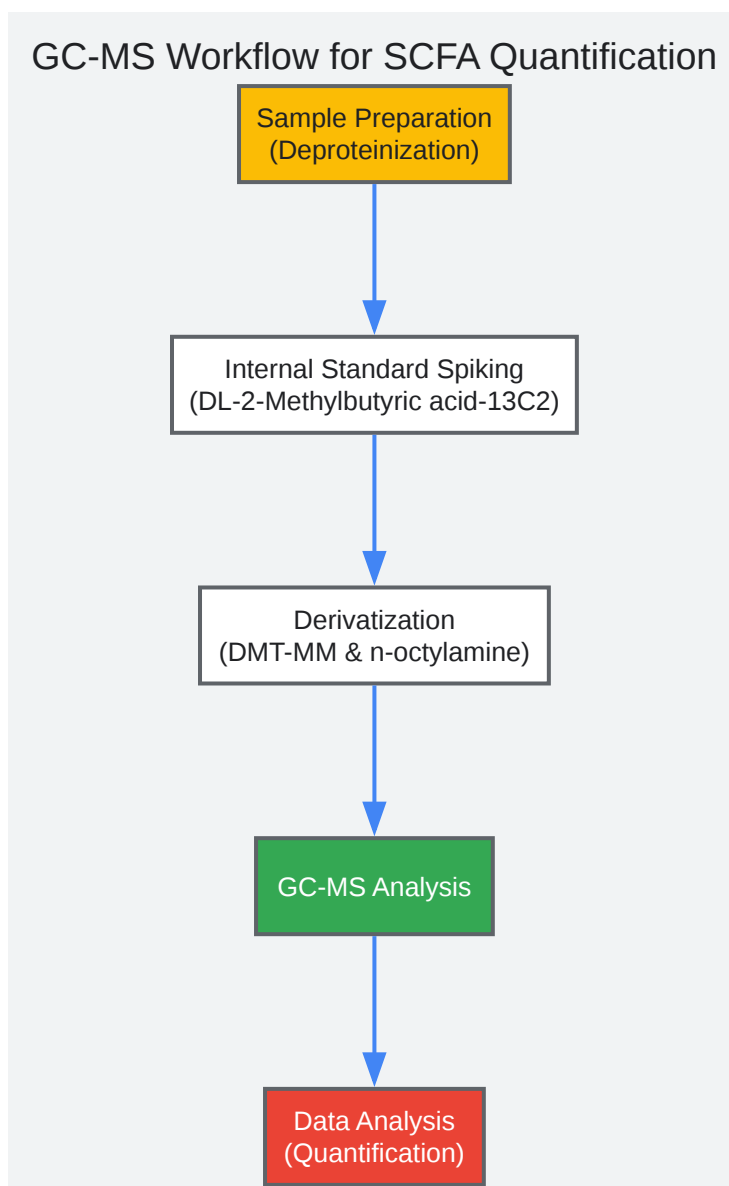
- Gas Chromatograph (GC) Conditions:
 - Column: A suitable capillary column for fatty acid analysis (e.g., a wax column).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp 1: Increase to 200 °C at a rate of 10 °C/minute.
 - Ramp 2: Increase to 240 °C at a rate of 20 °C/minute, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical goals. For quantification, SIM mode is preferred for higher sensitivity and specificity. Monitor the characteristic ions for the derivatized SCFAs and the ¹³C-labeled internal standard.

4. Data Analysis:

- Construct a calibration curve using known concentrations of unlabeled 2-methylbutyric acid and other SCFAs, each spiked with the same concentration of the **DL-2-Methylbutyric acid-¹³C₂** internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.

- Determine the concentration of the endogenous SCFAs in the biological samples by interpolating their peak area ratios on the calibration curve.

The following diagram outlines the general workflow for this experimental protocol.



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Caption: Workflow for SCFA analysis using GC-MS.

This technical guide provides a foundational understanding of **DL-2-Methylbutyric acid-13C2** for its application in advanced research. For specific applications and troubleshooting, consulting the primary scientific literature is recommended.

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